molecular formula C18H26BrNO4S B2932828 3-(3-Bromo-4-methoxyphenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)propan-1-one CAS No. 1797212-47-5

3-(3-Bromo-4-methoxyphenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2932828
CAS No.: 1797212-47-5
M. Wt: 432.37
InChI Key: NIPXCJYCKMGIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-4-methoxyphenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)propan-1-one is a complex organic compound characterized by its bromo and methoxy functional groups, as well as a pyrrolidinyl ring with a tert-butylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of 4-methoxyphenol to form 3-bromo-4-methoxyphenol

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different substituents on the aromatic ring or the pyrrolidinyl ring.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: It could be explored for its pharmacological properties and potential therapeutic uses.

  • Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a pharmacological agent, it may interact with specific molecular targets, such as enzymes or receptors, to produce a biological response. The pathways involved would be determined by the nature of these interactions.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)propan-1-one

  • 3-(3-Bromo-4-methoxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one

  • 3-(3-Bromo-4-methoxyphenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one

Uniqueness: The presence of the bromo group and the tert-butylsulfonyl substituent in this compound distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.

This detailed overview provides a comprehensive understanding of 3-(3-Bromo-4-methoxyphenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)propan-1-one, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-1-(3-tert-butylsulfonylpyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrNO4S/c1-18(2,3)25(22,23)14-9-10-20(12-14)17(21)8-6-13-5-7-16(24-4)15(19)11-13/h5,7,11,14H,6,8-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPXCJYCKMGIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.